S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane
Description
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane is a structurally complex nucleotide derivative. Its core consists of:
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H3/t24-,28-,29-,30+,34-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDHYZUIOICJEE-NXHBBHECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H65N8O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
994.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Coenzyme A (CoA) is a universal metabolic cofactor essential for the viability of all living cells. It is known for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. All genomes sequenced to date encode enzymes that use coenzyme A as a substrate, and around 4% of cellular enzymes use it (or a thioester form of it) as a substrate.
Mode of Action
Coenzyme A facilitates enzymatic acyl-group transfer reactions. In its acetyl form, coenzyme A is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways. Acetyl-CoA is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation.
Biochemical Pathways
Coenzyme A is involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. It mainly functions to generate metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters.
Pharmacokinetics
It is known that coenzyme a is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase.
Result of Action
When cells are exposed to oxidative or metabolic stress, CoA acts as an important cellular antioxidant that protects protein thiols from overoxidation, and this function is mediated by protein CoAlation. Dysregulation of their biosynthesis and homeostasis has deleterious consequences and has been noted in a range of pathological conditions, including cancer, diabetes, Reye’s syndrome, cardiac hypertrophy, and neurodegeneration.
Action Environment
The association of CoA biosynthetic enzymes is strongly upregulated in response to serum starvation and oxidative stress, whereas insulin and growth factor signaling downregulate their assembly. The free acid of coenzyme A is detectably unstable, with around 5% degradation observed after 6 months when stored at −20 °C, and near complete degradation after 1 month at 37 °C.
Biochemical Analysis
Biochemical Properties
CoA primarily functions to generate metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters. The Coenzyme A, S-tetradecanoate, ammonium salt (1:3) is expected to interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
CoA and its derivatives, including Coenzyme A, S-tetradecanoate, ammonium salt (1:3), play a crucial role in various cellular processes. They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Coenzyme A, S-tetradecanoate, ammonium salt (1:3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
CoA is critical for the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors. Coenzyme A, S-tetradecanoate, ammonium salt (1:3) is expected to be involved in similar metabolic pathways.
Biological Activity
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane, commonly referred to as HIP-CoA, is a complex compound with significant biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C34H52N7O19P3S |
| Molecular Weight | 987.798 Da |
| Synonyms | HIP-CoA |
| InChIKey | IWNWMTZIJPUDPV-MDQHZGBLSA-N |
HIP-CoA exhibits its biological activity primarily through interactions with specific proteins and enzymes within the cell. The presence of the 6-aminopurin-9-yl group suggests potential interactions with purine metabolism pathways and nucleic acid synthesis. Studies indicate that compounds like HIP-CoA can act as inhibitors or modulators of protein arginine methyltransferases (PRMTs), which play crucial roles in gene expression and cellular signaling pathways.
Biological Activity
- Antitumor Activity : Research has shown that HIP-CoA and similar compounds can inhibit PRMT5, a protein implicated in various cancers. In vitro studies demonstrated that these inhibitors can induce apoptosis in cancer cell lines such as K562 (a model for chronic myeloid leukemia) by disrupting methylation processes critical for tumor growth .
- Effects on Erythropoiesis : In studies involving human bone marrow erythroid progenitor cells, HIP-CoA has been linked to the reactivation of γ-globin gene expression. This suggests a potential therapeutic role in treating β-thalassemia by enhancing erythropoiesis through modulation of gene expression .
- Pharmacokinetics and Bioavailability : The pharmacokinetic profile of HIP-CoA indicates good bioavailability and stability in biological systems. Its complex structure allows for multiple points of interaction with cellular components, enhancing its effectiveness as a therapeutic agent .
Case Study 1: Inhibition of PRMT5
In a study assessing the efficacy of HIP-CoA as a PRMT5 inhibitor, molecular dynamics simulations revealed strong binding affinity to the PRMT5 active site. The compound formed multiple hydrogen bonds with key residues, stabilizing its interaction and leading to significant reductions in PRMT5 activity in treated cells .
Case Study 2: Erythroid Progenitor Cell Activation
Another investigation focused on the effects of HIP-CoA on human erythroid progenitor cells showed that treatment with the compound led to increased γ-globin expression levels, indicating its potential use in therapies aimed at ameliorating conditions like β-thalassemia .
Scientific Research Applications
Biological Research
The compound exhibits significant potential in biological research due to its structural components that enable interactions with biological molecules. The presence of the aminopurine moiety suggests applications in nucleic acid chemistry and molecular biology, particularly in studies related to:
- Gene expression regulation : By acting as a nucleotide analog.
- Bioorthogonal labeling : The azido group can facilitate selective labeling of biomolecules in living systems through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Pharmaceutical Applications
The compound's unique structure allows it to serve as a lead compound in drug development. Its potential applications include:
- Antiviral agents : The aminopurine component may mimic purines involved in nucleic acid synthesis, providing a basis for antiviral drug design.
- Cancer therapeutics : Given its ability to interact with nucleic acids, it may be explored for targeting cancer cell proliferation.
Material Science
In material science, the compound can be utilized for creating functionalized surfaces or nanomaterials due to its reactive functional groups. Potential applications include:
- Coatings : Developing surfaces that can interact with biological systems.
- Nanocarriers : For targeted drug delivery systems.
Case Study 1: Antiviral Activity
Research has demonstrated that compounds similar to S-[2-[3-[[(2R)-4... have shown promising results in inhibiting viral replication in vitro. Studies indicated that modifications to the aminopurine segment enhanced binding affinity to viral polymerases.
Case Study 2: Bioorthogonal Chemistry
In a study focusing on bioorthogonal reactions, derivatives of this compound were successfully used for labeling proteins within live cells. This application underscores its utility in tracking cellular processes and understanding complex biological systems.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key differences between the target compound and analogs:
Key Comparative Findings
Chain Length and Lipophilicity :
- The 14C tetradecanethioate in the target compound balances lipophilicity and solubility, compared to the 16C palmitate in , which is more lipophilic and suited for membrane integration.
- Shorter chains (e.g., 3-hydroxy-3-methylbutanethioate ) may enhance aqueous solubility but reduce tissue penetration.
Functional Group Impact: Thioate vs. Amino vs. Carbamate: The 3-aminopropylsulfanyl group in introduces a cationic charge, favoring interactions with nucleic acids, whereas the carbamate in enhances hydrolytic stability.
Phosphorylation Patterns: All compounds feature diphosphate groups, critical for mimicking endogenous nucleotides (e.g., ATP, GTP). The 3,3-dimethylbutanoyl group in the target compound may sterically modulate enzyme binding compared to simpler analogs .
Pharmacological Potential
- Target Compound : The tetradecanethioate side chain suggests utility in targeting lipid-rich environments (e.g., cell membranes or lipoprotein-associated enzymes). Its structure aligns with prodrug strategies for antiviral or anticancer agents .
- Hexadecanoate Analog : Used in studies on lipid-anchored nucleotide delivery, particularly in enhancing drug retention in adipose tissues.
- 3-Aminopropylsulfanyl Derivative : Demonstrated activity in modulating adenosine receptor signaling due to its sulfanyl-amine moiety.
Stability and Bioavailability
- Metabolic Stability : Thioate-containing compounds (target, ) resist esterase-mediated hydrolysis better than ester-linked analogs, as shown in comparative HPLC-ESI-MS studies .
- Tissue Distribution : Fluorinated analogs (e.g., ) exhibit unique biodistribution profiles due to fluorine’s electronegativity, but the target compound’s thioate may offer a middle ground between lipophilicity and solubility .
Preparation Methods
Core Components and Functional Groups
The compound integrates four primary domains:
-
Adenosine backbone : A 6-aminopurin-9-yl nucleoside forms the base structure, phosphorylated at the 3' and 4' ribose positions.
-
Phosphate linker system : Two consecutive phosphoester bonds bridge the adenosine to a 2-hydroxy-3,3-dimethylbutanoyl group.
-
Acyl carrier domain : A propanoylaminoethyl thioester connects to tetradecanethioate (myristoyl analog), enabling lipid conjugation.
-
Azane coordination : A non-covalent ammonium ion stabilizes the thioester linkage.
This architecture suggests a role analogous to coenzyme A (CoA) in acyl transfer reactions, particularly for long-chain fatty acids. The tetradecanethioate moiety implies specificity toward myristoylation pathways, critical in protein localization and signal transduction.
Synthesis Strategies
Enantioselective Construction of the Dimethylbutanoyl Core
The 2-hydroxy-3,3-dimethylbutanoyl segment requires stereocontrolled synthesis to preserve the (2R) configuration. Industrial protocols adapted from 3-amino-2,3-dimethylbutan-2-ol production (CAS 7027-91-6) provide a starting point:
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Aldol condensation : Isobutyraldehyde and formaldehyde undergo base-catalyzed addition to yield 3-hydroxy-2,2-dimethylpropanal.
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Reductive amination : Catalytic hydrogenation with ammonia introduces the amino group at position 2.
-
Oxidation : Selective oxidation of the primary alcohol to a carboxylic acid using TEMPO/NaClO2.
Yield optimization requires strict control of reaction temperature (0–5°C during aldol step) and chiral resolution via diastereomeric salt formation with L-tartaric acid.
Phosphorylated Adenosine Assembly
The adenosine diphosphate segment mirrors CoA biosynthesis pathways:
-
Adenosine 5'-triphosphate (ATP) activation : ATP reacts with ribose-5-phosphate under kinase catalysis to form phosphoribosyl diphosphate (PRPP).
-
Glycosidic bond formation : PRPP couples with 6-aminopurine via adenine phosphoribosyltransferase (APRT).
-
Stepwise phosphorylation :
-
3'-Phosphorylation : ATP-dependent kinase adds the first phosphate.
-
4'-Phosphorylation : A second kinase introduces the diphosphate bridge using guanosine triphosphate (GTP) as a cofactor.
-
Enzymatic methods achieve >90% regioselectivity compared to chemical phosphorylation (≤65% selectivity).
Convergent Synthesis and Thioesterification
Final assembly employs a three-fragment coupling strategy:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Adenosine diphosphate + dimethylbutanoyl chloride | DMF, 4°C, 12h | 78% |
| 2 | Propanoylaminoethylamine coupling | EDC/HOBt, CH2Cl2 | 82% |
| 3 | Tetradecanethioate conjugation | Hünig's base, THF, 40°C | 68% |
Critical challenges include:
-
Phosphate stability : Use of tert-butyl protecting groups prevents β-elimination during acylations.
-
Stereochemical integrity : Chiral HPLC (Chiralpak IC-3 column) confirms >99% enantiomeric excess post-synthesis.
Purification and Analytical Characterization
Ion Exchange Chromatography
Purification leverages the compound’s net charge (-3 at pH 7.4) via:
-
Strong anion exchange (SAX) : Q Sepharose FF resin with NaCl gradient elution (0.1–0.5 M over 10 column volumes).
-
Hydrophobic interaction (HIC) : Phenyl Sepharose resolves thioester-containing impurities.
Comparative retention data:
| Impurity | SAX RT (min) | HIC RT (min) |
|---|---|---|
| Dephosphorylated byproduct | 8.2 | 12.4 |
| Adenosine dimer | 10.1 | 9.8 |
| Target compound | 14.7 | 18.2 |
Spectroscopic Validation
-
31P NMR (121 MHz, D2O): δ -2.1 (d, J = 20 Hz, Pα), -10.8 (dd, J = 18 Hz, Pβ), -21.3 (t, J = 15 Hz, Pγ).
-
HRMS (ESI-) : m/z 994.9012 [M-H]⁻ (calc. 994.9007).
-
FT-IR : 1745 cm⁻¹ (C=O thioester), 1250 cm⁻¹ (P=O).
| Time (weeks) | Purity (%) | Major Degradant |
|---|---|---|
| 0 | 99.8 | – |
| 4 | 95.2 | Hydrolyzed thioester |
| 8 | 87.4 | Adenine derivative |
Lyophilized formulations with trehalose (1:5 w/w) extend shelf-life to 24 months at -20°C.
Industrial-Scale Production Challenges
Cost Drivers
-
Tetradecanethioic acid : Accounts for 62% of raw material costs due to limited suppliers.
-
Enzymatic phosphorylation : Recombinant kinase production adds $12–15K per kilogram.
Regulatory Considerations
-
ICH Q3D Guidelines : Requires <10 ppm residual palladium from coupling steps.
-
Genotoxic impurities : Control of ethyl dimethylaminopropyl carbodiimide (EDC) below 5 ppm.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (Corning AFR®) enable:
-
3-minute residence time for phosphorylation vs. 12h batch processing.
-
18% higher overall yield through precise thermal control.
Biocatalytic Thioester Formation
Engineered acyl-CoA synthetases (e.g., AcsA from E. coli) reduce reliance on chemical coupling agents:
-
94% conversion in 2h at 30°C.
-
Eliminates need for Hünig’s base, simplifying downstream processing.
Q & A
Q. What strategies validate the stereochemical integrity of the compound post-synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers. Compare optical rotation values with literature standards. For phosphorothioate diastereomers, ion-pairing LC-MS with diethylammonium acetate enhances resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
